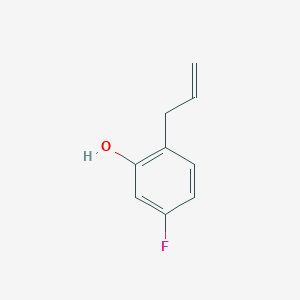

2-Allyl-5-fluorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-prop-2-enylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-2-3-7-4-5-8(10)6-9(7)11/h2,4-6,11H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNQTXVVERFOSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=C(C=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Allyl 5 Fluorophenol and Its Precursors

Strategies for ortho-Allylation of Fluorophenol Scaffolds

The introduction of an allyl group at the ortho-position of a fluorophenol is a primary step in synthesizing 2-Allyl-5-fluorophenol. This can be achieved through several strategic approaches, including rearrangement reactions and direct allylation methods.

Claisen Rearrangement Approaches to Allylphenol Formation

The aromatic Claisen rearrangement is a powerful and widely used method for forming ortho-allyl phenols. acs.orglibretexts.org This reaction is a rsc.orgrsc.org-sigmatropic rearrangement where an allyl aryl ether rearranges upon heating to produce an ortho-allylated phenol (B47542). wikipedia.orgbyjus.com The precursor for synthesizing this compound via this method is allyl 3-fluorophenyl ether. The reaction proceeds through a concerted, intramolecular mechanism, passing through a cyclic, six-membered transition state. libretexts.orgbyjus.com The initial rearrangement yields a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to the more stable aromatic phenol product. libretexts.orgbyjus.com

The Claisen rearrangement can be induced under various conditions, primarily through thermal means or with the aid of catalysts.

Thermal Claisen Rearrangement: The traditional method involves heating the allyl aryl ether, often to high temperatures (150-250 °C), sometimes in a high-boiling point solvent like toluene, decalin, or N,N-diethylaniline. semanticscholar.orgtue.nl The use of greener, biodegradable solvents such as propylene (B89431) carbonate has also been shown to improve reaction yields and reduce reaction times compared to traditionally used toxic solvents like 1,2-dichlorobenzene. semanticscholar.org While effective, thermal rearrangements can sometimes lead to the formation of by-products. semanticscholar.org

Catalytic Claisen Rearrangement: To mitigate the harsh conditions of thermal rearrangements, various catalysts have been developed. Lewis acids, such as boron trifluoride (BF₃) and titanium tetrachloride (TiCl₄), can significantly accelerate the reaction, often allowing it to proceed at lower temperatures. Brønsted acids have also been employed as catalysts. researchgate.net Furthermore, metal-catalyzed variants using catalysts like iron(III) chloride (FeCl₃) have been reported to facilitate the rearrangement under moderate conditions. researchgate.net Microwave-assisted protocols, sometimes in conjunction with catalysts like zeolites, offer a solvent-free and efficient alternative that can dramatically increase reaction rates. wikipedia.orgresearchgate.net

| Rearrangement Method | Typical Conditions | Advantages | Disadvantages |

| Thermal | High temperatures (150-250 °C), often in high-boiling solvents. semanticscholar.orgtue.nl | Simplicity, no catalyst required. | High energy consumption, potential for side products. semanticscholar.org |

| Lewis Acid Catalysis | Lewis acids (e.g., BF₃, TiCl₄) at lower temperatures. | Faster reaction rates, milder conditions. | Catalyst cost and sensitivity, potential for side reactions. |

| Brønsted Acid Catalysis | Propionic acid or other weak acids. wikipedia.org | Milder conditions than thermal methods. | May not be as effective as Lewis acids for all substrates. |

| Metal Catalysis | Transition metal salts (e.g., FeCl₃). researchgate.net | Moderate reaction conditions, high yields. | Catalyst cost and potential for metal contamination. |

| Microwave-Assisted | Microwave irradiation, often solvent-free with a solid catalyst (e.g., zeolites). researchgate.net | Rapid heating, increased reaction rates, high yields. | Requires specialized equipment. |

The position of substituents on the aromatic ring significantly influences the outcome of the Claisen rearrangement.

Regioselectivity: In meta-substituted allyl aryl ethers, such as the allyl 3-fluorophenyl ether precursor, the allyl group can migrate to one of two available ortho-positions (C2 or C6). The electronic nature of the meta-substituent plays a crucial role in directing this migration. researchgate.netchemrxiv.org Electron-withdrawing groups, like the fluorine atom in this case, tend to favor the migration of the allyl group to the position closer to the substituent (the C2 position). researchgate.net Conversely, electron-donating groups generally direct the rearrangement to the ortho-position further away from the substituent. researchgate.netchemrxiv.org Theoretical calculations have been used to predict the regioselectivity based on the ground-state conformational preference of the reactant or the transition-state energies. acs.orgresearchgate.net If both ortho-positions are blocked, the allyl group can undergo a subsequent Cope rearrangement to the para-position. organic-chemistry.orgmychemblog.com

Stereochemical Control: The Claisen rearrangement is a stereospecific reaction. The transformation proceeds through a highly ordered, chair-like transition state, which allows for the efficient transfer of chirality from the starting material to the product. organic-chemistry.org If the starting allylic ether contains a chiral center, the stereochemistry can be controlled in the final product. rsc.org The geometry of the double bond in the allyl group is also maintained during the rearrangement. Stereoelectronic effects, which relate to the spatial arrangement of orbitals, are important for understanding the stereochemical outcome in transition metal-catalyzed rearrangements. rsc.org

Direct Allylation Reactions of Fluorophenols

Direct allylation offers an alternative pathway to ortho-allyl phenols that avoids the initial preparation of an allyl ether. These methods typically involve the reaction of a fluorophenol salt with an allylating agent.

A common and straightforward method for C-allylation is the nucleophilic substitution reaction between a phenoxide and an allyl halide, such as allyl bromide or allyl chloride. google.com In the case of synthesizing this compound, this would involve the reaction of a 3-fluorophenoxide salt with an allyl halide.

This reaction is typically a bimolecular nucleophilic substitution (Sₙ2) process. tue.nl The phenoxide ion, generated by treating the phenol with a base like sodium hydroxide (B78521) or potassium carbonate, acts as a nucleophile. tue.nlgoogle.com It attacks the electrophilic carbon of the allyl halide, displacing the halide leaving group. ksu.edu.sa While O-allylation to form the ether is often the major product, C-allylation at the ortho position can also occur, particularly under certain reaction conditions. The choice of solvent can significantly influence the ratio of O- to C-allylation. Polar aprotic solvents tend to favor Sₙ2 reactions.

| Parameter | Description |

| Nucleophile | 3-Fluorophenoxide (generated from 3-fluorophenol (B1196323) and a base). |

| Electrophile | Allyl halide (e.g., Allyl bromide, Allyl chloride). google.com |

| Leaving Group | Halide ion (Br⁻, Cl⁻). The reactivity order is generally I⁻ > Br⁻ > Cl⁻. libretexts.org |

| Solvent | Polar aprotic solvents (e.g., acetone, DMF) are commonly used. tue.nl |

| Mechanism | Primarily Sₙ2, involving a backside attack by the nucleophile. tue.nlksu.edu.sa |

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed C-H activation and functionalization reactions. Palladium-catalyzed methods provide a powerful tool for the direct ortho-allylation of phenols, offering high regioselectivity. universiteitleiden.nl These reactions can proceed under milder conditions than traditional methods and often exhibit broad functional group tolerance. nih.gov

In a typical palladium-catalyzed ortho-C-H allylation, a directing group on the phenol substrate coordinates to the palladium catalyst, positioning it in proximity to the ortho C-H bond. This facilitates the cleavage of the C-H bond and the subsequent formation of a C-Pd bond. The resulting palladacycle can then react with an allylating agent, such as an allyl acetate (B1210297) or allyl carbonate, to install the allyl group at the ortho position and regenerate the active palladium catalyst. While many examples focus on directing groups like amides or anilines, nih.govscilit.com catalytic systems for the direct C-H allylation of phenols have also been developed. universiteitleiden.nl For substrates like fluorophenols, these advanced methods can provide a highly efficient and selective route to the desired ortho-allylated product.

Fluorination Strategies for Allylphenol Derivatives

Introducing a fluorine atom onto an allylphenol scaffold can be accomplished through various fluorination strategies, which are broadly categorized as either electrophilic or nucleophilic. The choice of method depends on the available starting materials, the desired regiochemistry, and the compatibility of other functional groups present in the molecule.

Electrophilic fluorination involves the reaction of a nucleophilic, electron-rich substrate with an electrophilic source of fluorine ("F+"). wikipedia.org Phenols and their derivatives are activated substrates for this type of reaction due to the electron-donating nature of the hydroxyl group. However, direct fluorination of phenols can sometimes lead to dearomatization as a side reaction. youtube.com

The most common electrophilic fluorinating agents are compounds containing a nitrogen-fluorine (N-F) bond, where the nitrogen atom is attached to strong electron-withdrawing groups. wikipedia.org This design diminishes the electron density on the fluorine atom, rendering it electrophilic. youtube.com Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used due to their effectiveness, stability, and comparative safety. wikipedia.orgresearchgate.net The reaction mechanism is thought to proceed via an Sₙ2 or a single-electron transfer (SET) pathway, although the exact mechanism can be substrate-dependent. wikipedia.org For a substrate like 2-allylphenol (B1664045), electrophilic fluorination would likely result in a mixture of isomers, with the fluorine atom adding to the positions ortho and para to the activating hydroxyl group.

| Reagent Name | Abbreviation | Characteristics |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic, highly reactive, and versatile N-F reagent. nih.gov |

| N-Fluorobenzenesulfonimide | NFSI | A neutral and effective N-F reagent used in various fluorination reactions. wikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | A neutral N-F reagent synthesized from the corresponding disulfonic acid. wikipedia.org |

Nucleophilic fluorination methods introduce a fluoride (B91410) anion (F-) into the aromatic ring. These methods typically require the presence of a good leaving group, such as a diazonium salt or a halogen, on the aromatic ring.

A classic method is the Balz-Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt. This salt is typically prepared from the corresponding aniline (B41778) (aminoarene). The process involves diazotization of the amine with nitrous acid, followed by treatment with tetrafluoroboric acid (HBF₄) to precipitate the diazonium salt, which is then heated to yield the aryl fluoride.

More contemporary approaches include the deoxyfluorination of phenols. nih.gov In these methods, the phenolic hydroxyl group is converted into a better leaving group, which is then displaced by a nucleophilic fluoride source. One such strategy involves the conversion of phenols into aryl fluorosulfonates, which then react with a fluoride source like tetramethylammonium (B1211777) fluoride (NMe₄F) under mild conditions to form the aryl fluoride. researchgate.net This avoids the often harsh conditions of other methods and offers a direct route from phenols to aryl fluorides. researchgate.netharvard.edu

| Method | Precursor | Key Reagents | Description |

|---|---|---|---|

| Balz-Schiemann Reaction | Aniline | 1. NaNO₂, HCl 2. HBF₄, Heat | Conversion of an amino group to a diazonium salt, which is then thermally decomposed to install fluorine. |

| Deoxyfluorination of Phenols | Phenol | e.g., SO₂F₂, NMe₄F | The phenolic -OH is converted to a leaving group (e.g., fluorosulfonate) and displaced by a fluoride ion. researchgate.net |

| Halogen Exchange (Halex) Reaction | Aryl Chloride/Bromide | KF, CsF | Displacement of a halide on an activated (electron-poor) aromatic ring with fluoride, often requiring high temperatures and polar aprotic solvents. |

Multi-Step Synthesis of this compound and its Related Isomers

The synthesis of a precisely substituted compound like this compound is typically achieved through multi-step sequences where functional groups are introduced sequentially to control the final arrangement of substituents.

Sequential C-H functionalization is a powerful strategy for building complex molecules from simpler aromatic precursors. nih.govnih.gov By choosing the correct order of reactions and leveraging the directing effects of existing substituents, a high degree of regiochemical control can be achieved.

A logical and efficient route to synthesize this compound involves starting with a precursor that already contains one of the required functional groups in the correct position. A highly effective strategy begins with 3-fluorophenol.

O-Allylation: The first step is the allylation of the phenolic hydroxyl group. 3-Fluorophenol is treated with an allyl halide, such as allyl bromide, in the presence of a weak base like potassium carbonate (K₂CO₃) in a suitable solvent like acetone. This reaction proceeds via a Williamson ether synthesis to form 3-fluoroallylphenyl ether.

Claisen Rearrangement: The resulting allyl ether is then subjected to thermal Claisen rearrangement. Upon heating to temperatures around 190-220°C, the allyl group undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, migrating from the oxygen atom to an ortho-position on the aromatic ring. google.com Due to the directing effect of the hydroxyl group, the allyl group preferentially migrates to one of the two available ortho positions. In the case of 3-fluoroallylphenyl ether, this rearrangement yields predominantly this compound.

This sequence is advantageous because the Claisen rearrangement is a reliable and high-yielding reaction for installing an ortho-allyl group onto a phenol.

An alternative synthetic approach involves the use of a nitro group as a directing element or as a precursor to an amine for subsequent conversion to fluorine. This strategy can be used to synthesize various isomers of allyl-fluorophenols.

A synthetic sequence starting from 2-allylphenol illustrates this principle, although it may not directly yield the 5-fluoro isomer without further steps. A reported multi-step synthesis starting from 2-allylphenol involved nitration as a key step. nih.gov

Nitration: Treatment of 2-allylphenol with a sulfonitric mixture (HNO₃/H₂SO₄) at 0°C leads to the introduction of a nitro group. This reaction typically yields a mixture of isomers, primarily 2-allyl-4-nitrophenol (B94914) and 2-allyl-6-nitrophenol (B3249158), demonstrating the challenge of controlling regioselectivity in electrophilic aromatic substitution on a substituted phenol. nih.gov

Reduction: The separated nitro-isomer can then be reduced to the corresponding amine. For example, 2-allyl-4-nitrophenol can be reduced to 4-amino-2-allylphenol using reagents like zinc or tin in the presence of an acid. nih.gov

Conversion to Fluoride: The resulting aminophenol could then be used in a Balz-Schiemann reaction. The amino group is converted into a diazonium tetrafluoroborate salt, which upon heating, would yield the corresponding fluorophenol, in this case, 2-allyl-4-fluorophenol (B3419262).

While this specific sequence yields an isomer, it demonstrates the strategic use of nitration and reduction to introduce an amino group that serves as a handle for nucleophilic fluorination.

| Step | Reaction | Reagents | Product(s) | Reported Yield |

|---|---|---|---|---|

| 1 | Nitration | HNO₃/H₂SO₄, CH₂Cl₂ | 2-Allyl-6-nitrophenol and 2-allyl-4-nitrophenol | 15% (for 6-nitro isomer) |

| 2 | Bromination (of 6-nitro isomer) | N-Bromosuccinimide (NBS) | 2-Allyl-4-bromo-6-nitrophenol | 72% |

| 3 | Allylation (O-alkylation) | Allyl bromide, K₂CO₃ | 1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene | 77% |

| 4 | Reduction of Nitro Group | Zn, NH₄Cl, EtOH/H₂O | 3-Allyl-2-(allyloxy)-5-bromoaniline | Not specified |

Note: The data in Table 3 is adapted from a synthesis targeting a different final compound but illustrates the nitration and reduction strategy on a 2-allylphenol scaffold. nih.gov

Sequential Functionalization Routes from Simpler Precursors

Bromination and Subsequent Transformations

A plausible and efficient synthetic route to this compound involves the strategic use of a brominated intermediate. This approach allows for precise control over the placement of the allyl group through modern cross-coupling reactions. The synthesis begins with a readily available precursor, 3-fluorophenol, which is first brominated to install a bromine atom at the desired position. This brominated phenol then undergoes a palladium-catalyzed allylation to yield the target compound.

Step 1: Regioselective Bromination of 3-Fluorophenol

The initial step is the regioselective bromination of 3-fluorophenol to produce 2-bromo-5-fluorophenol (B114175). The hydroxyl (-OH) and fluoro (-F) groups are both ortho-, para-directing activators for electrophilic aromatic substitution. The hydroxyl group is a significantly stronger activator than the fluoro group, meaning the positions ortho and para to it (C2, C4, C6) are highly activated. The synthesis of 2-bromo-5-fluorophenol specifically places the bromine atom ortho to the hydroxyl group and meta to the fluorine atom. While direct bromination of 3-fluorophenol can lead to a mixture of isomers, including 4-bromo-3-fluorophenol (B54050) and 6-bromo-3-fluorophenol, specific conditions can favor the desired 2-bromo isomer. researchgate.netnih.gov Alternative high-yield syntheses often proceed from precursors like 5-fluoro-2-nitrobenzotrifluoride, which can be converted to the corresponding aniline and subsequently transformed into 2-bromo-5-fluorophenol via diazotization and bromination reactions. google.com

Step 2: Palladium-Catalyzed Allylation

The subsequent transformation involves the conversion of 2-bromo-5-fluorophenol into this compound. This is efficiently achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, for instance, can be employed, reacting the aryl bromide with an allylboronic acid derivative in the presence of a palladium catalyst and a base. This method is highly versatile and offers excellent yields for the formation of carbon-carbon bonds.

Reaction 1: Synthesis of 2-bromo-5-fluorophenol from a suitable precursor.

Reaction 2: Palladium-catalyzed coupling of 2-bromo-5-fluorophenol with an allylating agent.

Table 1: Reaction Parameters for Synthesis via Bromination and Cross-Coupling

| Step | Reaction | Key Reagents | Catalyst/Conditions | Typical Product |

|---|---|---|---|---|

| 1 | Bromination | 3-Fluorophenol, Brominating Agent (e.g., NBS, Br₂) | Solvent (e.g., Acetonitrile), Room Temperature | 2-Bromo-5-fluorophenol |

| 2 | Allylation (Suzuki Coupling) | Allylboronic acid pinacol (B44631) ester, Base (e.g., K₂CO₃) | Palladium Catalyst (e.g., Pd(PPh₃)₄), Solvent (e.g., Toluene/H₂O) | This compound |

Green Chemistry Approaches and Sustainable Synthesis Protocols

In line with the principles of sustainable chemistry, significant efforts have been directed toward developing greener synthetic routes for allylphenols. nih.gov These approaches aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency. Key areas of improvement include the allylation step and the Claisen rearrangement, which is an alternative pathway to ortho-allyl phenols.

Sustainable Allylation Methods:

A primary focus of green synthesis is the replacement of traditional allyl halides with more environmentally benign allylating agents.

Allyl Alcohol as a Green Reagent: The use of allyl alcohol for the direct C-allylation of phenols is highly attractive as the only byproduct is water. researchgate.netuniversiteitleiden.nl Palladium complexes with water-soluble ligands like TPPTS have been shown to effectively catalyze the selective C-allylation of phenols in aqueous media. researchgate.net

Phase-Transfer Catalysis (PTC): O-allylation, the first step in a rearrangement-based synthesis, can be made greener using phase-transfer catalysis. PTC allows the reaction to proceed in biphasic systems (e.g., organic solvent/water), using simple inorganic bases like sodium hydroxide and reducing the need for anhydrous, polar aprotic solvents. acsgcipr.orgresearchgate.netfzgxjckxxb.com This method often leads to high selectivity and simplifies work-up procedures. crdeepjournal.org The use of renewable, environmentally friendly protic solvents like ethanol (B145695) has also been demonstrated for selective phenol allylation. rsc.orgrsc.org

Microwave-Assisted Claisen Rearrangement:

The Claisen rearrangement is a powerful thermal reaction for synthesizing ortho-allyl phenols from allyl aryl ethers. wikipedia.orgorganic-chemistry.orgmychemblog.comlibretexts.org Traditionally, this reaction requires high temperatures and long reaction times.

Microwave Irradiation: The application of microwave irradiation can dramatically accelerate the Claisen rearrangement, reducing reaction times from hours to mere minutes. sioc-journal.cnnih.gov This significant rate enhancement reduces energy consumption and minimizes the formation of byproducts resulting from prolonged exposure to high temperatures. The reaction can be performed solvent-free or in high-boiling green solvents. sioc-journal.cnrsc.org Lewis acids such as ZnCl₂ or BF₃·OEt₂ have been used to catalyze the rearrangement under microwave conditions, leading to excellent yields.

Table 2: Comparison of Conventional vs. Green Synthesis Protocols

| Synthetic Step | Conventional Method | Green/Sustainable Alternative | Advantage of Green Approach |

|---|---|---|---|

| O-Allylation | Allyl bromide, NaH in dry DMF/THF | Allyl alcohol with Pd-TPPTS in water; or Allyl chloride with PTC (e.g., TBAB) in toluene/aq. NaOH | Avoids hazardous reagents/solvents; water as byproduct; easier work-up. researchgate.netacsgcipr.org |

| Claisen Rearrangement | Thermal heating in high-boiling solvent (e.g., N,N-diethylaniline) for several hours. | Microwave-assisted heating (5-10 minutes), often solvent-free or with a Lewis acid catalyst. sioc-journal.cn | Drastic reduction in reaction time and energy use; improved yields. |

By integrating these green chemistry principles, the synthesis of this compound and its precursors can be achieved with a significantly reduced environmental footprint, aligning with the modern demands of sustainable industrial chemistry.

Chemical Reactivity and Functionalization of 2 Allyl 5 Fluorophenol Derivatives

Electrophilic Aromatic Substitution Reactions on the Fluorinated Phenol (B47542) Ring

The phenol ring in 2-allyl-5-fluorophenol is highly activated towards electrophilic aromatic substitution (EAS). The outcome of such reactions is dictated by the cumulative directing effects of the substituents already present on the ring. The hydroxyl (-OH) group is a powerful activating ortho, para-director. The allyl (-CH₂CH=CH₂) group is a weak activating ortho, para-director. The fluorine (-F) atom, while being electronegative and weakly deactivating via induction, also acts as an ortho, para-director due to resonance effects involving its lone pairs.

The interplay of these groups directs incoming electrophiles to the most nucleophilic positions on the ring. The available positions for substitution are C3, C4, and C6.

Position C4: This position is para to the strongly activating hydroxyl group and ortho to the fluoro group, making it a highly favorable site for electrophilic attack.

Position C6: This position is ortho to the strongly activating hydroxyl group, para to the allyl group, and ortho to the fluoro group. This convergence of directing effects makes C6 another highly activated and sterically accessible position.

Position C3: This position is meta to the hydroxyl and fluoro groups but ortho to the allyl group. It is generally less activated compared to the C4 and C6 positions.

Therefore, electrophilic aromatic substitution on this compound is predicted to yield predominantly a mixture of 4- and 6-substituted products.

Halogenation Studies

While specific studies on the direct halogenation of this compound are not extensively documented in publicly available literature, the regiochemical outcome can be reliably predicted based on the powerful directing effects of the phenol moiety. Phenols are highly activated rings and typically undergo halogenation readily, often without the need for a Lewis acid catalyst.

Given the directing effects discussed, bromination or chlorination is expected to occur at the C4 and C6 positions. The reaction with bromine water or N-bromosuccinimide (NBS) would likely lead to a mixture of 2-allyl-4-bromo-5-fluorophenol and 2-allyl-6-bromo-5-fluorophenol. Due to the high activation of the ring, polyhalogenation could occur under harsh conditions, potentially leading to the formation of 2-allyl-4,6-dibromo-5-fluorophenol.

| Reagent | Predicted Major Product(s) | Position of Substitution |

|---|---|---|

| Br₂ in CCl₄ | 2-Allyl-4-bromo-5-fluorophenol and 2-Allyl-6-bromo-5-fluorophenol | C4 and C6 |

| N-Chlorosuccinimide (NCS) | 2-Allyl-4-chloro-5-fluorophenol and 2-Allyl-6-chloro-5-fluorophenol | C4 and C6 |

| I₂ / HIO₃ | 2-Allyl-5-fluoro-4-iodophenol and 2-Allyl-5-fluoro-6-iodophenol | C4 and C6 |

Nitration Reactions and Regiochemical Control

The nitration of phenolic compounds is a well-established electrophilic aromatic substitution that must be conducted under carefully controlled conditions to prevent oxidation of the highly activated ring. wikipedia.orgnih.govnih.gov Direct nitration of phenols with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. nih.govlibretexts.org

For this compound, the powerful ortho, para-directing influence of the hydroxyl group is paramount. Research on the closely related compound 2-allylphenol (B1664045) has shown that nitration with a sulfonitric mixture (HNO₃/H₂SO₄) at low temperatures yields a mixture of 2-allyl-6-nitrophenol (B3249158) and 2-allyl-4,6-dinitrophenol. organic-chemistry.org

By analogy, the nitration of this compound is expected to proceed similarly, with the nitro group (-NO₂) being directed to the C4 and C6 positions. The reaction with dilute nitric acid would likely produce a mixture of 2-allyl-5-fluoro-6-nitrophenol and 2-allyl-5-fluoro-4-nitrophenol. The use of stronger nitrating agents, such as concentrated nitric acid in sulfuric acid, could lead to dinitration, affording 2-allyl-5-fluoro-4,6-dinitrophenol, although the risk of oxidative degradation of the phenol would be high. organic-chemistry.orglibretexts.org

| Reagent | Predicted Major Product(s) | Notes |

|---|---|---|

| Dilute HNO₃ | 2-Allyl-5-fluoro-4-nitrophenol and 2-Allyl-5-fluoro-6-nitrophenol | Mononitration at the most activated positions. |

| Conc. HNO₃ / Conc. H₂SO₄ | 2-Allyl-5-fluoro-4,6-dinitrophenol | Risk of polysubstitution and oxidation of the phenol ring. |

Acylation and Alkylation at Aromatic Positions

Direct Friedel-Crafts acylation and alkylation of phenols are often challenging. The phenolic hydroxyl group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), which can deactivate the aromatic ring towards electrophilic substitution. ucla.edu Furthermore, in the case of alkylation, the introduction of an activating alkyl group can lead to undesirable polyalkylation. ucla.edu

A more effective method for the acylation of phenols is the Fries rearrangement . wikipedia.orgnih.govlibretexts.org This reaction involves the initial esterification of the phenol's hydroxyl group with an acyl chloride or acid anhydride (B1165640) to form a phenolic ester. This ester is then treated with a Lewis acid, which catalyzes the rearrangement of the acyl group from the phenolic oxygen to the ortho and para positions of the aromatic ring. wikipedia.org The regioselectivity between the ortho and para products can often be controlled by temperature, with lower temperatures favoring the para-isomer and higher temperatures favoring the ortho-isomer. nih.gov

For this compound, this two-step sequence would be the preferred method for acylation. For instance, acetylation with acetic anhydride would yield 2-allyl-5-fluorophenyl acetate (B1210297). Subsequent treatment with AlCl₃ would be expected to yield a mixture of 4-acetyl-2-allyl-5-fluorophenol (para-rearrangement) and 6-acetyl-2-allyl-5-fluorophenol (ortho-rearrangement).

Direct Friedel-Crafts alkylation would be similarly problematic, but if successful, would also be directed to the C4 and C6 positions.

| Step 1: Reagent | Intermediate | Step 2: Reagent & Conditions | Final Product(s) |

|---|---|---|---|

| Acetyl Chloride (CH₃COCl) | 2-Allyl-5-fluorophenyl acetate | AlCl₃, low temp. | 4-Acetyl-2-allyl-5-fluorophenol |

| Acetyl Chloride (CH₃COCl) | 2-Allyl-5-fluorophenyl acetate | AlCl₃, high temp. | 6-Acetyl-2-allyl-5-fluorophenol |

Reactions Involving the Allylic Moiety

The allyl group provides a second site of reactivity in the this compound molecule, distinct from the aromatic ring. The carbon-carbon double bond of the allylic moiety is susceptible to a variety of transformations, including oxidation and cycloaddition reactions.

Oxidative Transformations of the Allyl Group

The double bond of the allyl side chain can undergo several common oxidative reactions, allowing for its conversion into other functional groups.

Dihydroxylation: The alkene can be converted into a vicinal diol (a compound with two hydroxyl groups on adjacent carbons). This is typically achieved using osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). wikipedia.orgchemistrysteps.com This reaction proceeds via a syn-addition, meaning both hydroxyl groups are added to the same face of the double bond. For this compound, this would yield 3-(3-fluoro-2-hydroxyphenyl)propane-1,2-diol.

Epoxidation: The allyl group can be converted to an epoxide (an oxirane ring) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org This reaction would transform this compound into 5-fluoro-2-(oxiran-2-ylmethyl)phenol.

Wacker Oxidation: This palladium-catalyzed reaction typically converts a terminal alkene into a methyl ketone. libretexts.orgalfa-chemistry.comwikipedia.org Subjecting this compound to Wacker-Tsuji oxidation conditions (PdCl₂, CuCl₂, O₂, in aqueous DMF) would be expected to produce 1-(3-fluoro-2-hydroxyphenyl)propan-2-one.

Oxidative Cleavage: The double bond can be completely cleaved, breaking the carbon chain. A common method is a one-pot procedure involving dihydroxylation with OsO₄/NMO followed by cleavage of the resulting diol with sodium periodate (B1199274) (NaIO₄). organic-chemistry.org This process would ultimately convert the allyl group into a formyl group (-CHO), yielding 2-formyl-5-fluorophenol.

| Reaction Type | Typical Reagent(s) | Expected Product |

|---|---|---|

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO; 2. NaHSO₃ | 3-(3-Fluoro-2-hydroxyphenyl)propane-1,2-diol |

| Epoxidation | m-CPBA | 5-Fluoro-2-(oxiran-2-ylmethyl)phenol |

| Wacker Oxidation | PdCl₂ (cat.), CuCl₂, O₂, H₂O/DMF | 1-(3-Fluoro-2-hydroxyphenyl)propan-2-one |

| Oxidative Cleavage | 1. OsO₄ (cat.), NMO; 2. NaIO₄ | 2-Formyl-5-fluorophenol |

Cycloaddition Reactions and Pericyclic Processes

The allyl group can participate in various cycloaddition and pericyclic reactions. One of the most significant pericyclic reactions for this class of compounds is the Claisen rearrangement . This is a nih.govnih.gov-sigmatropic rearrangement that is characteristic of allyl aryl ethers.

While this compound is already the product of a Claisen rearrangement (of a hypothetical allyl 3-fluorophenyl ether), it can be O-allylated to form 1-allyloxy-2-allyl-5-fluorobenzene. Upon heating, this diallylated species could potentially undergo a second Claisen rearrangement. The allyl group from the ether linkage would migrate to one of the available ortho positions (C6), displacing a hydrogen atom and yielding 2,6-diallyl-5-fluorophenol after tautomerization.

The terminal double bond of the allyl group can also act as a dienophile in Diels-Alder reactions , a [4+2] cycloaddition process. For example, it could react with a suitable diene, such as 1,3-butadiene, under thermal conditions to form a cyclohexene (B86901) ring appended to the phenol structure. However, such reactions involving simple, unactivated alkenes often require high temperatures and may have low yields.

Functionalization of the Olefinic Bond (e.g., Hydroboration, Epoxidation, Dihydroxylation)

The allyl group's olefinic bond is a key site for introducing new functionalities. Standard alkene transformations can be applied, often with high chemo- and regioselectivity, to yield a variety of derivatives.

Hydroboration-Oxidation: This two-step reaction sequence is a powerful method for the anti-Markovnikov hydration of the allyl group's double bond, leading to the corresponding primary alcohol. While direct hydroboration of this compound can be complicated by the acidic phenolic proton's reaction with the borane (B79455) reagent, protection of the hydroxyl group allows for a clean transformation. For instance, in a synthesis directed toward intermediates of the drug Nebivolol, the closely related 2-allyl-4-fluorophenol (B3419262) was first protected as its benzyl (B1604629) ether. Subsequent hydroboration of the allyl group using 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with sodium hydroxide (B78521) and hydrogen peroxide, furnished the desired primary alcohol in a high yield of 96%. This demonstrates a reliable method for converting the allyl group into a 3-hydroxypropyl side chain.

Epoxidation: The conversion of the olefinic bond to an epoxide introduces a reactive three-membered ring, which can be opened by various nucleophiles to generate a range of functionalized products. While specific examples for the epoxidation of this compound are not extensively documented in readily available literature, general methods for the epoxidation of allylphenols are well-established. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for this transformation. mdma.ch The reaction proceeds via a concerted mechanism, delivering an oxygen atom to the double bond. libretexts.orgyoutube.comyoutube.com The phenolic hydroxyl group can influence the stereoselectivity of the epoxidation, particularly in the presence of metal catalysts that can coordinate with the hydroxyl group.

Dihydroxylation: The syn-dihydroxylation of the olefinic bond to produce a vicinal diol is another important functionalization pathway. This transformation is typically achieved using reagents like osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant such as N-methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation. wikipedia.orgorganic-chemistry.org This reaction is known for its high stereospecificity, yielding syn-diols. libretexts.orgmasterorganicchemistry.comorgosolver.com The resulting 1,2-diol can serve as a precursor for further transformations, including oxidative cleavage or conversion into other functional groups.

| Reaction | Reagent(s) | Product | Notes |

| Hydroboration-Oxidation | 1. 9-BBN 2. NaOH, H₂O₂ | 3-(4-Fluoro-2-hydroxyphenyl)propan-1-ol | High yield (96% on a related substrate) |

| Epoxidation | m-CPBA | 2-(Oxiran-2-ylmethyl)-5-fluorophenol | General method for allylphenols |

| Dihydroxylation | OsO₄ (cat.), NMO | 3-(4-Fluoro-2-hydroxyphenyl)propane-1,2-diol | General method for syn-dihydroxylation |

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a versatile handle for introducing a variety of functionalities through etherification and esterification reactions. Selective derivatization of this group is also a key strategy in multi-step syntheses.

Etherification: The conversion of the phenolic hydroxyl group to an ether is a common strategy to protect the phenol or to introduce specific properties to the molecule. The Williamson ether synthesis is a widely used method for this purpose, involving the deprotonation of the phenol with a base to form a phenoxide, followed by nucleophilic substitution with an alkyl halide. researchgate.netorganic-synthesis.combyjus.comwikipedia.orgmasterorganicchemistry.comwikipedia.org For example, the reaction of this compound with an alkyl bromide in the presence of a base like potassium carbonate would yield the corresponding alkyl ether. organic-synthesis.com

Esterification: Phenolic esters can be readily prepared by reacting this compound with carboxylic acids or their derivatives. A common laboratory method involves the use of an acid chloride or anhydride in the presence of a base like pyridine. chemguide.co.uklibretexts.org This reaction is typically efficient and proceeds under mild conditions. Phase-transfer catalysis has also been shown to be an effective method for the esterification of phenols with acid chlorides, often resulting in high yields in short reaction times. researchgate.net

| Reaction | Reagent(s) | Product Type |

| Etherification | Alkyl halide, Base (e.g., K₂CO₃) | 2-Allyl-5-fluorophenyl ether |

| Esterification | Acid chloride, Base (e.g., Pyridine) | 2-Allyl-5-fluorophenyl ester |

In the context of more complex molecules, the selective protection of the phenolic hydroxyl group is often a crucial step to prevent its interference in subsequent reactions targeting other parts of the molecule. Silyl (B83357) ethers are among the most common protecting groups for hydroxyl functions due to their ease of introduction, stability under a range of conditions, and facile removal. researchgate.netresearchgate.net For instance, the hydroxyl group of this compound can be selectively silylated using a silyl chloride, such as tert-butyldimethylsilyl chloride (TBSCl), in the presence of a base like imidazole. This silyl ether is generally stable to conditions used for the functionalization of the allyl group. Other protecting groups, such as benzyl or p-methoxybenzyl ethers, are also widely used and can be introduced under basic conditions. commonorganicchemistry.com The choice of protecting group depends on the specific reaction sequence planned. osti.gov

Palladium-Catalyzed Cross-Coupling Reactions of Substituted Halophenols

To engage the aromatic ring of this compound in cross-coupling reactions, it must first be converted to an aryl halide or triflate. Halogenation, for instance with N-bromosuccinimide or N-iodosuccinimide, can introduce a bromine or iodine atom onto the aromatic ring, typically at the positions ortho or para to the hydroxyl group. These aryl halides can then participate in a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.orgorganic-synthesis.comwikipedia.orgchemguide.co.ukorganic-chemistry.org For a halo-derivative of this compound, this reaction would allow for the introduction of a substituted vinyl group onto the aromatic ring. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-synthesis.com

Suzuki Coupling: The Suzuki coupling is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, such as a boronic acid or ester. masterorganicchemistry.comresearchgate.netorganic-chemistry.orgresearchgate.netlibretexts.orgorganic-chemistry.org This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. organic-chemistry.orglibretexts.orgorganic-chemistry.org A 2-allyl-5-fluoro-halophenol could be coupled with various aryl or vinyl boronic acids to generate biaryl or styrenyl derivatives.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. researchgate.netwikipedia.orgmasterorganicchemistry.comwikipedia.orglibretexts.orgorganic-chemistry.orgwikipedia.org This reaction, catalyzed by palladium and a copper co-catalyst in the presence of a base, would allow for the introduction of an alkynyl substituent onto the aromatic ring of a halogenated this compound derivative. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

| Coupling Reaction | Coupling Partner | Product Type |

| Heck | Alkene | Substituted Styrene |

| Suzuki | Boronic Acid/Ester | Biaryl or Styrene |

| Sonogashira | Terminal Alkyne | Aryl Alkyne |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. libretexts.orgresearchgate.netresearchgate.netwikipedia.orglibretexts.org A halo-derivative of this compound could be coupled with primary or secondary amines to produce N-aryl amines. wikipedia.orglibretexts.org The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base. libretexts.org This methodology has broad applications in the synthesis of pharmaceuticals and other fine chemicals. organic-chemistry.orgwikipedia.org

Radical-Mediated Transformations of this compound Systems

The study of radical-mediated transformations offers a powerful avenue for the synthesis of complex molecular architectures from relatively simple precursors. In the context of this compound and its derivatives, the interplay between the phenolic hydroxyl group, the allyl moiety, and the fluorine substituent provides a rich landscape for exploring various radical-driven reactions. These transformations are typically initiated by the generation of a radical species, which can then undergo a cascade of events, including intramolecular cyclizations and annulations, to yield structurally diverse products. The regioselectivity and stereoselectivity of these reactions are often governed by a combination of electronic and steric factors inherent to the substrate and the reaction conditions.

Homolytic Bond Cleavage and Radical Generation

The initiation of radical-mediated transformations of this compound systems hinges on the selective generation of a radical intermediate. This is most commonly achieved through homolytic bond cleavage, a process where a chemical bond breaks, and each fragment retains one of the originally bonded electrons. libretexts.org For phenolic compounds, the most susceptible bond to homolytic cleavage is typically the O-H bond of the hydroxyl group, leading to the formation of a phenoxyl radical.

The energy required for this process is known as the bond dissociation energy (BDE). wikipedia.org The BDE of the O-H bond in phenols is influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups generally lower the BDE, stabilizing the resulting phenoxyl radical through resonance. Conversely, electron-withdrawing groups, such as the fluorine atom in this compound, tend to increase the O-H BDE. mdpi.com This is due to the inductive electron-withdrawing effect of fluorine, which destabilizes the electron-rich phenoxyl radical. However, the presence of the allyl group at the ortho position can also influence the electronic environment and, consequently, the BDE.

The generation of the phenoxyl radical from this compound can be accomplished through various methods, including:

Thermolysis or Photolysis: In the presence of a suitable initiator, such as peroxides or azo compounds, heat or light can induce the formation of radicals that can then abstract the hydrogen atom from the phenolic hydroxyl group.

Electron Transfer: Oxidation of the phenol, either chemically or electrochemically, can lead to the formation of a phenol radical cation, which can then deprotonate to yield the phenoxyl radical.

Hydrogen Atom Transfer (HAT): Reaction with other radical species can directly generate the phenoxyl radical through the transfer of a hydrogen atom. cmu.edu

Once formed, the 2-allyl-5-fluorophenoxyl radical is a key intermediate that can participate in a variety of subsequent reactions.

| Bond Cleavage Method | Description | Potential Initiators/Conditions |

| Thermolysis | Application of heat to generate radicals from a radical initiator, which then abstracts the phenolic hydrogen. | AIBN (Azobisisobutyronitrile), Benzoyl peroxide |

| Photolysis | Use of light to generate radicals from a photosensitive initiator. | UV light in the presence of an initiator |

| Electron Transfer | Removal of an electron from the phenol to form a radical cation, followed by deprotonation. | Chemical oxidants (e.g., Ce(IV) salts), Anodic oxidation |

| Hydrogen Atom Transfer | Direct abstraction of the phenolic hydrogen by another radical species. | Peroxyl radicals, tert-butoxyl radicals |

Radical Cyclization and Annulation Reactions

The presence of the allyl group in close proximity to the phenoxyl radical sets the stage for intramolecular radical cyclization, a powerful method for the construction of cyclic and heterocyclic systems. wikipedia.org In the case of the 2-allyl-5-fluorophenoxyl radical, the unpaired electron on the oxygen atom can add to the double bond of the allyl group. This intramolecular addition can, in principle, lead to the formation of five- or six-membered rings.

Based on Baldwin's rules for radical cyclization, the 5-exo-trig cyclization is generally favored over the 6-endo-trig pathway, leading to the formation of a five-membered dihydrofuran ring fused to the aromatic core. This results in the formation of a substituted 2,3-dihydrobenzofuran (B1216630) system. The initial cyclization generates a new carbon-centered radical on the exocyclic methylene (B1212753) group.

Following the initial cyclization, the resulting radical intermediate can undergo a variety of terminating steps, including:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor in the reaction medium to yield the final, stable product.

Oxidation: The radical can be oxidized to a carbocation, which can then be trapped by a nucleophile.

Further Annulation: In more complex systems, the newly formed radical can participate in subsequent cyclization or annulation reactions, leading to the construction of polycyclic structures. semanticscholar.org

The fluorine substituent at the 5-position of the aromatic ring is expected to influence the reactivity of the system. Its electron-withdrawing nature can affect the electron density of the aromatic ring and the stability of the radical intermediates, thereby influencing the rate and regioselectivity of the cyclization process. While specific studies on this compound are not prevalent, research on related substituted ortho-allylphenol systems has shown that electronic effects play a crucial role in directing the outcome of these radical-mediated transformations. rsc.org

| Cyclization Pathway | Ring Size Formed | Kinetic Favorability | Resulting Core Structure |

| 5-exo-trig | 5-membered | Generally Favored | 2,3-Dihydrobenzofuran |

| 6-endo-trig | 6-membered | Generally Disfavored | Chromane |

Spectroscopic and Structural Investigations of 2 Allyl 5 Fluorophenol Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for determining the molecular structure of 2-Allyl-5-fluorophenol in solution. It provides detailed information about the chemical environment of each nucleus, enabling the elucidation of conformational preferences and subtle intramolecular interactions.

The flexibility of the allyl group in this compound gives rise to multiple possible conformations, or rotamers, in solution. The equilibrium between these conformers can be investigated using NMR techniques, primarily through the analysis of nuclear Overhauser effects (NOEs) and scalar coupling constants (J-couplings). nih.govnih.govauremn.org.br

Theoretical calculations and studies on analogous 2-allylphenol (B1664045) systems suggest the existence of at least two predominant conformers. rsc.orgresearchgate.net These arise from the rotation around the single bond connecting the allyl group to the phenolic ring. The relative populations of these conformers are influenced by steric hindrance and non-covalent interactions. By employing two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), through-space proximities between the protons of the allyl group and the aromatic ring can be identified. The intensities of NOE cross-peaks are proportional to the inverse sixth power of the distance between nuclei, providing crucial constraints for determining the dominant conformation in solution.

Expected ¹H NMR Chemical Shifts: The chemical shifts of the protons are influenced by the electronic effects of the hydroxyl, fluoro, and allyl substituents. The aromatic protons are expected to appear in the range of 6.5-7.5 ppm. The vinyl protons of the allyl group would typically resonate between 5.0 and 6.5 ppm, while the methylene (B1212753) protons adjacent to the ring would appear further upfield.

Expected ¹³C NMR Chemical Shifts: The carbon spectrum would show distinct signals for the aromatic carbons, with the carbon bearing the hydroxyl group appearing significantly downfield (around 150-160 ppm). The fluorine substitution will cause characteristic splitting patterns for the adjacent carbon atoms due to C-F coupling.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to TMS. Data is illustrative and based on computational models and analysis of similar structures.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.6 - 7.2 | 105 - 130 |

| C-OH | - | ~155 |

| C-F | - | ~160 (with C-F splitting) |

| Allyl -CH₂- | ~3.4 | ~30 |

| Allyl -CH= | ~6.0 | ~135 |

| Allyl =CH₂ | ~5.1 | ~116 |

| Phenolic OH | ~5.5 | - |

A key structural feature of 2-allylphenol systems is the potential for an intramolecular hydrogen bond between the phenolic hydroxyl group and the π-electron cloud of the allyl group's double bond (OH-π interaction). rsc.orgnih.gov This interaction significantly influences the conformational preference, favoring a "closed" structure where the allyl group is oriented towards the hydroxyl group. rsc.org

The presence and strength of this OH-π hydrogen bond can be probed by NMR spectroscopy. The chemical shift of the phenolic proton is a sensitive indicator; involvement in a hydrogen bond typically results in a downfield shift compared to a "free" hydroxyl group. Furthermore, variable temperature NMR studies can be employed. A strong intramolecular hydrogen bond will show a smaller temperature coefficient (change in chemical shift with temperature) for the OH proton compared to a molecule where the OH group is primarily involved in intermolecular hydrogen bonding with the solvent. researchgate.net Studies on related 2-allylphenols have confirmed that this intramolecular interaction can be a dominant factor in determining the molecular conformation. researchgate.netrsc.org

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds. These techniques are highly sensitive to the molecular structure, functional groups, and intermolecular interactions. researchgate.net

For this compound, the IR and Raman spectra are expected to show characteristic bands corresponding to the O-H, C-H (aromatic and aliphatic), C=C, C-O, and C-F bonds.

O-H Stretching: The position of the O-H stretching vibration is particularly informative. A sharp band around 3600 cm⁻¹ would indicate a free, non-hydrogen-bonded hydroxyl group. However, the presence of the intramolecular OH-π interaction is expected to cause a red-shift (a shift to lower wavenumber) and broadening of this band, typically to the 3450-3550 cm⁻¹ region. nih.gov

C-F Stretching: A strong absorption band characteristic of the C-F stretching vibration is expected in the IR spectrum, typically in the 1100-1300 cm⁻¹ region. scispace.com

Allyl Group Vibrations: The C=C stretching of the allyl group will appear around 1640 cm⁻¹. The C-H stretching vibrations of the vinyl group will be observed above 3000 cm⁻¹, while the aliphatic CH₂ stretching will be just below 3000 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range can provide information about the substitution pattern of the ring.

Theoretical calculations using methods like Density Functional Theory (DFT) are often used to predict and assign the vibrational modes, providing a powerful complement to experimental data. scispace.comnih.gov

Table 2: Predicted Principal Vibrational Frequencies for this compound Frequencies in cm⁻¹. Based on DFT calculations and data from analogous compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| O-H stretch (intramolecular H-bond) | 3450 - 3550 | Medium, Broad |

| Aromatic C-H stretch | 3050 - 3100 | Medium |

| Allyl =C-H stretch | 3020 - 3080 | Medium |

| Allyl -CH₂- stretch | 2850 - 2960 | Medium |

| Allyl C=C stretch | 1635 - 1645 | Medium |

| Aromatic C=C stretch | 1450 - 1600 | Strong |

| C-F stretch | 1100 - 1300 | Strong |

| C-O stretch | 1200 - 1260 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The resulting spectrum provides insights into the conjugated π-electron systems and the energy levels of molecular orbitals. researchgate.netdoaj.org

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the phenolic ring. The hydroxyl, fluoro, and allyl substituents will act as auxochromes and chromophores that modify the absorption maxima (λ_max) and molar absorptivity (ε) compared to unsubstituted benzene (B151609) or phenol (B47542).

Phenolic Chromophore: Phenol itself typically exhibits two main absorption bands, one near 210 nm and a second, less intense band (the B-band) around 270 nm.

Substituent Effects: The electron-donating hydroxyl group and the electron-withdrawing (by induction) but electron-donating (by resonance) fluorine atom will cause a bathochromic shift (shift to longer wavelengths) of these absorption bands. researchgate.net The allyl group, while not directly in conjugation with the entire ring, can influence the electronic structure. Time-dependent density functional theory (TD-DFT) calculations are a modern computational tool used to predict the electronic absorption spectra and can help assign the observed bands to specific molecular orbital transitions, such as the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition. scielo.org.zamdpi.com

Table 3: Predicted UV-Vis Absorption Maxima for this compound Based on analysis of substituted phenols and TD-DFT computational principles.

| Predicted λ_max (nm) | Associated Electronic Transition | Solvent Effects |

|---|---|---|

| ~215 - 225 | π → π | Minor shifts with polarity |

| ~275 - 285 | π → π (B-band) | Slight bathochromic shift in polar solvents |

Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound with high accuracy. Furthermore, by inducing fragmentation of the molecule, it provides valuable structural information based on the mass-to-charge ratio (m/z) of the resulting fragments. wikipedia.org

For this compound (molar mass ≈ 152.16 g/mol ), high-resolution mass spectrometry (HRMS) would confirm its elemental formula (C₉H₉FO). In electron ionization (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes a series of fragmentation reactions. libretexts.org

The fragmentation pathways for this compound can be predicted based on the known behavior of phenols, aromatic compounds, and allyl-substituted systems: youtube.comlibretexts.org

Loss of Allyl Radical: A common fragmentation pathway for allyl-substituted aromatics is the cleavage of the benzylic bond to lose an allyl radical (•CH₂CH=CH₂, mass = 41), leading to a stable hydroxofluorophenyl cation.

McLafferty-type Rearrangement: A rearrangement involving the transfer of a hydrogen atom from the allyl chain to the aromatic ring or oxygen, followed by the elimination of a neutral molecule like propene (C₃H₆, mass = 42), is possible.

Loss of CO: Phenolic compounds are known to undergo fragmentation by losing a molecule of carbon monoxide (CO, mass = 28) after initial rearrangement. libretexts.org

Retro-Diels-Alder (RDA) Reaction: While less common for simple phenols, complex rearrangements resembling an RDA reaction within the ring can occur, leading to the expulsion of small neutral molecules.

Table 4: Plausible Mass Spectrometry Fragments for this compound Based on established fragmentation patterns for related structures.

| m/z Value | Plausible Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 152 | [C₉H₉FO]⁺˙ | Molecular Ion (M⁺˙) |

| 111 | [C₆H₄FO]⁺ | •C₃H₅ (Allyl radical) |

| 124 | [C₇H₅FO]⁺˙ | CO (Carbon monoxide) from M⁺˙ after rearrangement |

| 95 | [C₆H₄F]⁺ | •CHO and C₂H₄ |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. redalyc.orgmdpi.commdpi.com A successful single-crystal X-ray diffraction experiment on this compound would provide highly accurate data on bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound is not publicly available, analysis of related structures like 4-fluorophenol (B42351) and 2-chlorophenol (B165306) provides insight into the likely solid-state interactions. strath.ac.uk

Intermolecular Hydrogen Bonding: In the solid state, the phenolic hydroxyl group is expected to be a primary driver of the crystal packing, forming strong intermolecular O-H···O hydrogen bonds with neighboring molecules. This typically leads to the formation of chains or cyclic motifs (e.g., hexamers). strath.ac.uk

Conformation in the Solid State: Unlike in solution, the molecule will adopt a single, relatively rigid conformation in the crystal lattice. This conformation would represent a low-energy state, but it may not be the absolute lowest energy conformer possible in the gas phase or solution due to the influence of crystal packing forces. The orientation of the allyl group would be fixed.

Theoretical crystal structure prediction (CSP) methods can be used to computationally generate and rank plausible crystal packing arrangements, providing hypothetical models in the absence of experimental data. uspex-team.orgarxiv.org

Table 5: Expected Structural Parameters from X-ray Crystallography Illustrative data based on known crystal structures of substituted phenols.

| Parameter | Expected Value |

|---|---|

| C-F Bond Length | ~1.35 Å |

| C-O Bond Length | ~1.37 Å |

| Aromatic C=C Bond Length | 1.38 - 1.40 Å |

| Allyl C=C Bond Length | ~1.34 Å |

| O-H···O Hydrogen Bond Distance | 2.7 - 2.9 Å |

Polymorphism and Crystal Engineering Studies

Comprehensive searches of available scientific literature and chemical databases did not yield specific studies on the polymorphism or crystal engineering of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals, as different polymorphs of a substance can exhibit distinct physical and chemical properties. ub.eduresearchgate.netmpg.de Crystal engineering, a related field, focuses on the design and synthesis of crystalline solids with desired properties. ub.edu

While general principles of polymorphism and crystal engineering are well-established, and studies have been conducted on related compounds such as other phenol derivatives, specific research into the polymorphic behavior and crystal structure design of this compound is not documented in the provided search results. nih.gov

Further experimental investigation would be required to determine if this compound exhibits polymorphism and to explore its potential for crystal engineering applications. Such studies would typically involve techniques like X-ray diffraction, differential scanning calorimetry, and various spectroscopic methods to identify and characterize different crystalline forms.

Computational and Theoretical Studies on 2 Allyl 5 Fluorophenol

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While the requested computational methods (Density Functional Theory, Ab Initio and Semi-Empirical Methods, and Molecular Dynamics Simulations) are standard approaches for characterizing chemical compounds, the search did not yield any studies where these methods have been specifically applied to 2-Allyl-5-fluorophenol. Consequently, no data on its optimized geometry, conformational landscape, frontier molecular orbitals, reactivity, or predicted spectroscopic properties could be retrieved. Similarly, no information was found regarding its dynamic behavior through molecular dynamics simulations.

To provide the requested article, specific research dedicated to "this compound" would need to be publicly available. At present, such studies could not be located.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies.nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. nih.govresearchgate.net These models are founded on the principle that the structural features of a molecule determine its behavior. For a compound like this compound, QSAR/QSPR modeling can be employed to predict various endpoints, such as antioxidant capacity, toxicity, or receptor binding affinity, based on its molecular descriptors.

The development of a robust QSAR/QSPR model is a systematic process that involves several key stages. researchgate.netnih.gov It begins with the compilation of a dataset of molecules with known activities or properties, followed by the generation of molecular descriptors that numerically represent the structural attributes of these compounds. nih.gov Subsequently, a mathematical model is constructed to establish a relationship between these descriptors and the observed activity or property. The final and crucial step is the rigorous validation of the model to ensure its reliability and predictive power for new, untested compounds. researchgate.net Various statistical methods, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN), are utilized to build these models. imist.matandfonline.comimist.ma The ultimate goal is to create a model that can accurately predict the behavior of new chemical entities, thereby guiding further research and reducing the need for extensive experimental testing. researchgate.net

Descriptor Generation and Selection for Phenolic Compounds.nih.govresearchgate.net

The foundation of any QSAR/QSPR model lies in the molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For phenolic compounds such as this compound, a wide array of descriptors can be calculated to capture its unique electronic, steric, and lipophilic characteristics. These descriptors are typically categorized into several classes, each representing different molecular features. researchgate.net

The process begins with the generation of a large pool of descriptors using specialized software. imist.maimist.ma Given that not all descriptors will be relevant to the property being modeled, a critical step is the selection of a smaller, more informative subset. This selection process aims to reduce model complexity, avoid overfitting, and enhance the model's interpretability. Techniques such as Principal Component Analysis (PCA) and genetic algorithms are often employed to identify the most significant descriptors that correlate with the biological activity or property of interest. imist.manih.gov For phenolic compounds, descriptors related to the hydroxyl group, the aromatic ring, and the nature of substituents are often of particular importance. nih.gov For instance, descriptors encoding electronic properties like the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and dipole moment can be crucial for modeling antioxidant activity, which is a key characteristic of many phenols. researchgate.net

Table 1: Classes of Molecular Descriptors for Phenolic Compounds

| Descriptor Class | Description | Examples for this compound |

|---|---|---|

| Constitutional | Describe the basic molecular composition and connectivity. | Molecular Weight, Number of Rotatable Bonds, Atom Counts (C, O, F, H) |

| Topological | Characterize the atomic arrangement and bonding within the molecule. | Wiener Index, Balaban J Index, Kier & Hall Shape Indices |

| Geometrical (3D) | Describe the three-dimensional spatial arrangement of the molecule. | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia |

| Electronic | Quantify the electronic properties of the molecule. | Dipole Moment, HOMO/LUMO Energies, Mulliken Atomic Charges |

| Physicochemical | Represent key physicochemical properties. | LogP (Octanol-Water Partition Coefficient), Molar Refractivity, Polar Surface Area |

| Quantum-Chemical | Derived from quantum mechanical calculations, providing detailed electronic information. | Bond Dissociation Enthalpy (BDE) of the O-H bond, Ionization Potential, Electron Affinity |

Statistical Validation of Computational Models

The validation of a QSAR/QSPR model is essential to confirm its reliability, robustness, and predictive capability. researchgate.net A model that performs well on the set of compounds used to build it (the training set) may not necessarily be able to accurately predict the properties of new compounds. Therefore, rigorous validation using various statistical metrics is a mandatory step. nih.gov Validation is typically divided into two main categories: internal validation and external validation. tandfonline.com

External validation provides a more stringent test of a model's predictive power by using an independent set of compounds (the test set) that were not used during model development. proquest.comunibo.it The model's ability to predict the activities of these external compounds is evaluated, and a high predictive correlation coefficient (R²pred) is indicative of a generalizable and truly predictive model. nih.gov Several statistical parameters are calculated to quantify the performance of the model during both internal and external validation. unibo.it

Table 2: Common Statistical Parameters for QSAR/QSPR Model Validation

| Parameter | Description | Typical Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit of the model for the training set. | > 0.6 |

| Q² or R²cv (Cross-Validated R²) | Assesses the internal predictive ability of the model via cross-validation. tandfonline.com | > 0.5 |

| R²adj (Adjusted R²) | R² adjusted for the number of descriptors in the model to prevent overfitting. | Close to R² |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. | As low as possible |

| R²pred (Predictive R² for Test Set) | Measures the predictive performance of the model on an external test set. nih.gov | > 0.5 |

| MAE (Mean Absolute Error) | The average of the absolute differences between predicted and observed values. | As low as possible |

Applications of 2 Allyl 5 Fluorophenol As a Building Block in Advanced Organic Synthesis and Materials Chemistry

Precursor in the Synthesis of Heterocyclic Scaffolds (e.g., Chromans, Benzopyrans)

The unique structure of 2-Allyl-5-fluorophenol, featuring an allyl group ortho to a hydroxyl group, makes it an ideal starting material for the synthesis of important oxygen-containing heterocyclic scaffolds like chromans and benzopyrans. These structural motifs are prevalent in a variety of biologically active natural products.

The primary synthetic strategy involves the cyclization of the allyl group. This transformation can be initiated by various methods, often involving an acid catalyst. The reaction proceeds via the addition of the phenolic hydroxyl group to the double bond of the allyl side chain. acs.org The presence and position of the fluorine atom can influence the reactivity of the aromatic ring and the stability of the resulting heterocyclic system. The synthesis of chromans from o-allylphenols is a well-established method that can be directed by reaction conditions, such as the presence or absence of peroxides, to control the ring closure. acs.org

For instance, the reaction of an o-allylphenol with hydrogen bromide can lead to the formation of a 2-methylcoumaran. acs.org However, modifications to the reaction pathway can yield the chroman skeleton. More modern methods for chroman synthesis involve transition-metal-catalyzed reactions that can construct the heterocyclic ring system with high efficiency and selectivity. organic-chemistry.orgchemrxiv.org These advanced catalytic systems offer pathways to functionalized chromans that are valuable in medicinal chemistry. nih.gov

| Heterocyclic Scaffold | General Synthetic Approach | Key Transformation | Potential Product from this compound |

|---|---|---|---|

| Chroman | Acid-catalyzed intramolecular cyclization | Addition of phenolic -OH to the allyl C=C bond | 6-Fluoro-8-methylchroman |

| Benzopyran | Multi-step synthesis involving condensation and cyclization | Formation of the pyran ring fused to the benzene (B151609) core | Functionalized 6-fluoro-2H-benzopyran derivatives |

Role in the Construction of Complex Natural Product Analogues

Natural products provide the inspiration for the development of new therapeutic agents. The synthesis of natural product analogues allows for the exploration of structure-activity relationships and the optimization of biological properties. This compound serves as a valuable building block in this endeavor due to the presence of key functional groups found in various natural compounds.

The allylphenol moiety is a structural feature in a number of natural products. The fluorine atom, while less common in nature, is a prized substituent in medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity. By using this compound as a starting material, chemists can construct analogues of complex natural products, incorporating the beneficial properties of fluorine.

The synthesis of these analogues often involves the strategic modification of the three main functional parts of the molecule:

The Phenolic Hydroxyl Group: Can be alkylated, acylated, or used as a nucleophile in coupling reactions.

The Allyl Group: Can be isomerized, oxidized, or participate in cycloaddition reactions.

The Aromatic Ring: Can undergo further electrophilic substitution, although the fluorine and hydroxyl groups will direct the position of new substituents.

This multi-faceted reactivity allows for the creation of a diverse library of compounds based on a single, readily accessible starting material.

Intermediate in the Synthesis of Functionalized Anilines and Aryloxy Phenols

The phenolic hydroxyl group of this compound is a key handle for its conversion into other important classes of aromatic compounds, such as functionalized anilines and aryloxy phenols.

Synthesis of Functionalized Anilines: While the direct conversion of phenols to anilines can be challenging, several multi-step methods are available. A common strategy involves the initial conversion of the phenol (B47542) to a more reactive intermediate. escholarship.org One established pathway includes:

Reduction: The phenol is first reduced to the corresponding benzene derivative. A classic method uses zinc dust. quora.comdoubtnut.com

Nitration: The resulting allyl-fluorobenzene is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group onto the aromatic ring. quora.comdoubtnut.com

Reduction: The nitro group is subsequently reduced to an amine, typically using a metal catalyst like tin (Sn) in the presence of hydrochloric acid (HCl), to yield the final aniline (B41778). quora.comdoubtnut.com

More direct, modern methods aim to convert phenols to anilines using transition-metal catalysts with reagents like hydrazine, which can serve as the amine source. nih.govrsc.org

Synthesis of Aryloxy Phenols: Aryloxy phenols, or diaryl ethers, are synthesized by forming a C-O bond between two aromatic rings. The Ullmann condensation is a classical and widely used method for this transformation. encyclopedia.pubwikipedia.org This reaction typically involves the copper-catalyzed coupling of a phenol with an aryl halide. encyclopedia.pubnih.gov In this context, this compound can act as the phenol component, reacting with various aryl halides to produce a range of substituted diaryl ethers. Modern variations of the Ullmann reaction utilize ligands and different copper sources to perform the coupling under milder conditions with higher yields. organic-chemistry.orgmdpi.com

| Target Compound Class | General Synthetic Strategy | Key Intermediates/Reagents | Potential Product from this compound |

|---|---|---|---|

| Functionalized Anilines | Multi-step: Reduction, Nitration, Reduction | Zinc dust, HNO₃/H₂SO₄, Sn/HCl | 4-Allyl-2-fluoroaniline |

| Aryloxy Phenols | Ullmann Condensation | Aryl Halide, Copper Catalyst (e.g., CuI) | 2-Allyl-5-fluoro-1-phenoxybenzene |

Application in the Development of Modular Synthetic Strategies

The concept of modular synthesis involves the assembly of complex molecules from simpler, interchangeable building blocks or "modules." This approach allows for the rapid generation of diverse compound libraries for applications such as drug discovery. This compound is an excellent example of a bifunctional or even trifunctional building block that is well-suited for such strategies. nih.gov

The molecule possesses three distinct points for chemical modification, each of which can be addressed with a high degree of selectivity:

The Phenol Site: Can be reacted with a variety of electrophiles.

The Allyl Site: Can be functionalized through olefin chemistry.

The Aromatic Ring: Can be modified via aromatic substitution reactions.